Abiraterone, chemically known as 3β-hydroxy-17-(3-pyridinyl)androsta-5,16-diene, is a steroidal compound and a potent inhibitor of the cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme. [] This enzyme plays a crucial role in androgen biosynthesis, which is essential for the growth and development of prostate cancer cells. Abiraterone has been widely studied for its application in the treatment of prostate cancer, specifically metastatic castration-resistant prostate cancer (mCRPC). [, , , , , ]
Abiraterone is a synthetic compound primarily used in the treatment of prostate cancer. Specifically, it is employed to manage metastatic castration-resistant prostate cancer by inhibiting androgen production. The compound's full chemical name is 17-(3-pyridyl)androsta-5,16-diene-3β-acetate, and it acts as a selective inhibitor of the enzyme cytochrome P450 17A1, which plays a crucial role in steroidogenesis.
Abiraterone was developed by researchers at the University of California, Los Angeles, and was later commercialized as Abiraterone acetate under the brand name Zytiga. It is classified as an antineoplastic agent and falls under the category of hormone therapy for cancer treatment. The compound is recognized for its ability to lower testosterone levels, which can fuel the growth of prostate cancer cells.
The synthesis of Abiraterone involves several key steps that can vary based on the method used. One common approach includes:
In one improved method, diacetyl oxide and pyridine are reacted at elevated temperatures (70-80 °C) for about four hours, significantly enhancing yield and purity compared to traditional methods that require longer reaction times .
Abiraterone has a complex molecular structure characterized by:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), confirming the identity and purity of the synthesized compound .
Abiraterone undergoes various chemical reactions during its synthesis and in biological systems:
Abiraterone functions primarily by inhibiting cytochrome P450 17A1, leading to reduced synthesis of adrenal androgens such as testosterone. This mechanism involves:
Abiraterone exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to assess purity levels, with typical purity exceeding 99% for pharmaceutical-grade products .
Abiraterone's primary application lies in oncology, specifically for treating advanced prostate cancer. Its use extends beyond just hormone therapy; ongoing research explores its potential combination with other therapeutic agents for enhanced efficacy against various cancer types. Additionally, studies are investigating its role in modulating redox homeostasis within cells, which could have implications for broader therapeutic strategies .
Abiraterone exerts its primary therapeutic effect through high-affinity, irreversible inhibition of CYP17A1, a dual-function cytochrome P450 enzyme central to androgen biosynthesis. Structural analyses reveal that abiraterone binds CYP17A1 with the steroid nucleus oriented at a 60° angle above the heme plane. The pyridine nitrogen at C17 coordinates directly with the heme iron (Fe³⁺), forming a covalent bond that obstructs oxygen binding essential for catalysis [2]. The 3β-hydroxyl group of abiraterone forms a critical hydrogen bond with asparagine residue N202 in the enzyme's F-helix, stabilizing the complex. This binding mode occupies the substrate pocket, with the α-face packed against hydrophobic residues (G301, A302) of the I-helix [2] [9]. The β-face exhibits less complementarity, leaving voids near residues R239 and D298—a feature exploited in designing selective inhibitors. Compared to TOK-001, abiraterone adopts a nearly identical pose but lacks the benzimidazole extension, resulting in tighter packing against the I-helix [9].
Table 1: Structural Features of Abiraterone-CYP17A1 Binding
Binding Parameter | Abiraterone | TOK-001 |
---|---|---|
Heme Iron Coordination | Pyridine N (2.4 Å distance) | Benzimidazole N (2.4 Å) |
Key H-Bond | 3β-OH with N202 (2.6 Å) | 3β-OH with N202 (2.4 Å) |
Hydrophobic Interactions | I-helix (G301, A302) | I-helix (G301, A302) |
Active Site Voids | Near R239/D298 and C6 | Occupied by benzimidazole |
Binding Orientation | 60° to heme plane | 60° to heme plane |
CYP17A1 catalyzes two sequential reactions: 17α-hydroxylation of pregnenolone/progesterone and subsequent C17-C20 bond cleavage (lyase activity) to generate dehydroepiandrosterone (DHEA). Abiraterone non-selectively inhibits both activities, with IC₅₀ values of 2.5 nM for 17α-hydroxylase and 15 nM for 17,20-lyase [9] [10]. This ~6-fold selectivity for hydroxylase over lyase contrasts with earlier inhibitors like ketoconazole, which incompletely suppresses androgen synthesis. The dual blockade prevents conversion of C21 steroids (pregnenolone, progesterone) to C19 androgens (DHEA, androstenedione) in all tissues expressing CYP17A1, including the adrenal glands, testes, and prostate tumors [10]. Structural studies indicate that abiraterone’s occupation of the active site prevents substrate repositioning required for the distinct lyase reaction, explaining its efficacy against both activities [9].
Table 2: Enzymatic Inhibition Profile of Abiraterone
Enzyme Activity | Substrate | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
17α-Hydroxylase | Pregnenolone | 2.5 | Blocks cortisol precursors |
17,20-Lyase | 17OH-Pregnenolone | 15 | Suppresses DHEA/androgen synthesis |
CYP21A2 (21-Hydroxylase) | Progesterone | <100* | Causes mineralocorticoid precursor buildup |
3β-HSD | DHEA | <1000* | Inhibits intratumoral androgen synthesis |
*Approximate values from cell-based assays [8] [7]
Abiraterone profoundly suppresses systemic and local androgen synthesis through multi-tissue CYP17A1 inhibition. In castrate men with prostate cancer, abiraterone reduces serum testosterone to undetectable levels (<1 ng/dL), significantly below those achieved by surgical castration alone (~20 ng/dL) [10]. Adrenal androgen precursors (DHEA, androstenedione) decline by 97–98% and 77–78%, respectively, while intratumoral dihydrotestosterone (DHT) decreases by 85% [6] [10]. This "triple blockade" targets:
CYP17A1 inhibition causes upstream steroid accumulation, triggering adaptive hormonal responses. Progesterone and pregnenolone increase 30–40-fold, while mineralocorticoids like deoxycorticosterone (DOC) rise 70-fold due to loss of negative feedback on the HPA axis [4]. Elevated DOC activates mineralocorticoid receptors, causing hypertension and hypokalemia. Additionally, 17α-hydroxypregnenolone metabolites are diverted into the "backdoor pathway," where 3α5α-17-hydroxypregnanolone is converted to 5α-dihydrotestosterone (DHT) via AKR1C3, potentially sustaining tumor growth [4] [8]. ACTH-driven feedback escalates steroid precursors, necessitating glucocorticoid co-administration (e.g., dexamethasone) to suppress ACTH and limit compensatory androgen synthesis [4].
Persistent CYP17A1 inhibition elevates DOC and corticosterone, causing secondary mineralocorticoid excess in >90% of patients. Manifestations include hypertension (55% incidence), hypokalemia (17–28%), and fluid retention [5] [10]. These effects stem from:
Beyond CYP17A1, abiraterone inhibits 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme converting Δ5-steroids (DHEA, pregnenolone) to Δ4-steroids (androstenedione, progesterone). In CRPC cells, abiraterone blocks DHEA→androstenedione conversion (IC₅₀<1 μM), suppressing AR nuclear translocation and expression of PSA/TMPRSS2 genes [7]. This second mechanism may enhance antitumor effects. Additionally, abiraterone’s metabolite Δ4-abiraterone (D4A) acts as a competitive AR antagonist (IC₅₀=2–10 μM) and inhibits CYP11B1, CYP21A2, and SRD5A enzymes, broadening the therapeutic impact [6] [9]. However, D4A is metabolized to 5α-reduced agonists, potentially blunting efficacy.
Table 3: Clinically Relevant Off-Target Interactions of Abiraterone
Target | Inhibition IC₅₀ | Functional Consequence | Clinical Relevance |
---|---|---|---|
3β-HSD1/2 | <1 μM | Blocks DHEA→androstenedione conversion | Suppresses intratumoral androgens |
CYP21A2 (21-Hydroxylase) | <100 nM* | Accumulates progesterone/DOC | Mineralocorticoid excess |
Androgen Receptor | 2–10 μM (D4A) | Antagonizes ligand-dependent AR activation | Direct anti-tumor activity |
CYP11B1 (11β-Hydroxylase) | ~300 nM (D4A) | Impairs cortisol synthesis | Exacerbates ACTH elevation |
*Recombinant enzyme assay [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7